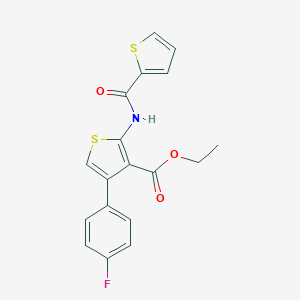![molecular formula C20H17N3O B275153 N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide](/img/structure/B275153.png)
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide, also known as DIAN, is a synthetic compound that belongs to the class of dibenzazepine derivatives. DIAN has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide is not fully understood. However, studies have suggested that N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has also been shown to interact with various receptors, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been shown to have various biochemical and physiological effects. In cancer research, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been shown to reduce amyloid-beta levels and improve cognitive function. In depression research, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been shown to exhibit antidepressant effects by modulating neurotransmitter levels.
Advantages and Limitations for Lab Experiments
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. However, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide also has some limitations, including its low stability in aqueous solutions and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide research. One direction is to further investigate the mechanism of action of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide and its interaction with various receptors and signaling pathways. Another direction is to explore the potential therapeutic applications of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, research could focus on developing more stable and efficient methods for synthesizing N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide.
In conclusion, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide is a synthetic compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways and interact with various receptors. N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has several advantages for lab experiments, but also has some limitations. Future research could focus on investigating its mechanism of action, exploring its potential therapeutic applications in other diseases, and developing more efficient methods for synthesizing N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide.
Synthesis Methods
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide can be synthesized by the reaction of isonicotinoyl chloride with 10,11-dihydro-5H-dibenzo[b,f]azepine in the presence of a base. The reaction yields N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide as a white crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been shown to improve cognitive function and reduce amyloid-beta levels. In depression research, N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide has been shown to exhibit antidepressant effects.
properties
Molecular Formula |
C20H17N3O |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O/c24-20(17-11-13-21-14-12-17)22-23-18-7-3-1-5-15(18)9-10-16-6-2-4-8-19(16)23/h1-8,11-14H,9-10H2,(H,22,24) |
InChI Key |
ODMUOKALODMRDM-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)NC(=O)C4=CC=NC=C4 |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 5-{[(3-chloroanilino)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B275073.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275083.png)
![Ethyl 5-methyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275084.png)
![3-allyl-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275086.png)
![2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B275088.png)
![methyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275095.png)
![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)
![4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B275099.png)
![3-Benzyl-7-(4-methylpiperazin-1-yl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B275100.png)
![3-Amino-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B275103.png)

![3-(4-fluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275106.png)
![3-(4-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275107.png)